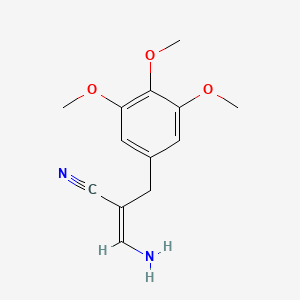
3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile is an organic compound with the molecular formula C13H16N2O3 It is a derivative of acrylonitrile and contains a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine and acrylonitrile under basic conditions. A common method includes:
Condensation Reaction: 3,4,5-trimethoxybenzaldehyde is reacted with an amine (such as aniline) in the presence of a base (e.g., sodium hydroxide) to form an intermediate Schiff base.
Addition of Acrylonitrile: The intermediate is then reacted with acrylonitrile to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing bioactive heterocycles and other complex organic molecules.
Biology: Potential use in the development of biochemical probes and enzyme inhibitors.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile is not fully understood. it is believed to act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy groups and the nitrile moiety may play a role in stabilizing transition states or forming covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile: Similar structure but with a different substitution pattern on the benzyl group.
3-Anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile: Contains an aniline group instead of an amino group.
Uniqueness
3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of three methoxy groups enhances its solubility and may influence its interaction with biological targets.
Eigenschaften
CAS-Nummer |
85536-85-2 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
(E)-3-amino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile |
InChI |
InChI=1S/C13H16N2O3/c1-16-11-5-9(4-10(7-14)8-15)6-12(17-2)13(11)18-3/h5-7H,4,14H2,1-3H3/b10-7+ |
InChI-Schlüssel |
INRQJEQHKHUUSB-JXMROGBWSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C/C(=C\N)/C#N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=CN)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


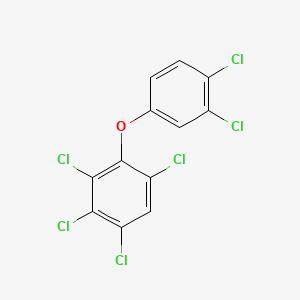
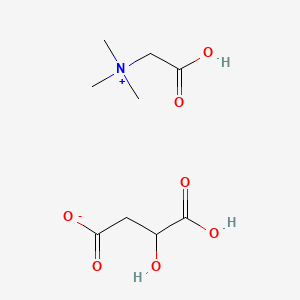

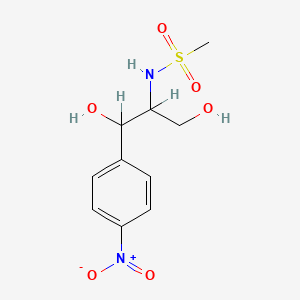
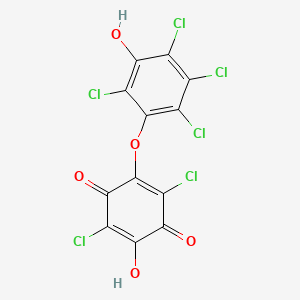
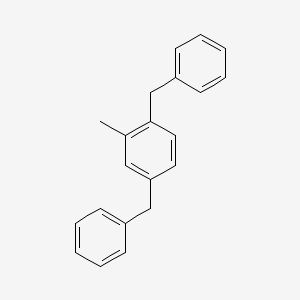
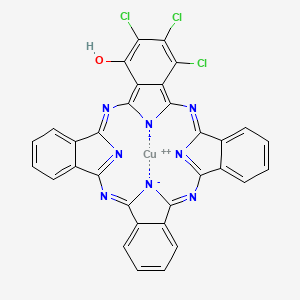
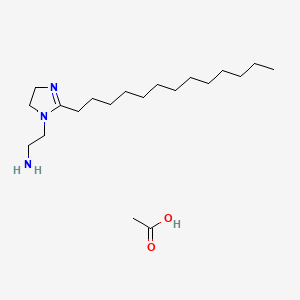
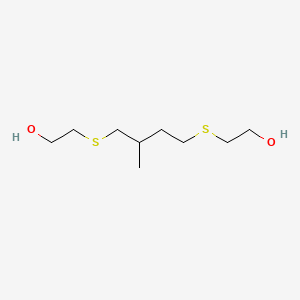

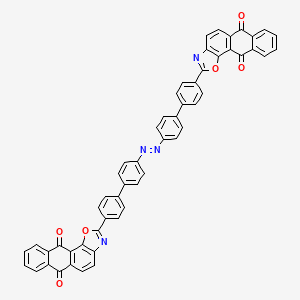
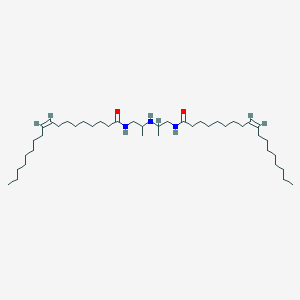
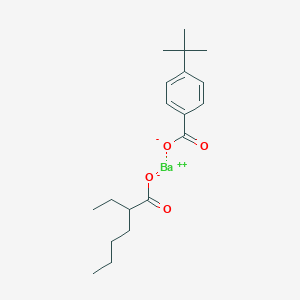
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)
